An In-depth Technical Guide to the Chemical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-1-benzothiophen-2-yl)methanol is a halogenated derivative of the benzothiophene scaffold, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. The benzothiophene core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan and its ability to act as a bioisostere for naphthalene and indole have made it a privileged structure in drug discovery.[2] The incorporation of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the benzothiophene ring system provides two reactive sites for further chemical modifications, making (6-Chloro-1-benzothiophen-2-yl)methanol a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]
This technical guide provides a comprehensive overview of the chemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol, including its synthesis, physicochemical characteristics, reactivity, and potential applications, with the aim of equipping researchers and drug development professionals with the core knowledge required for its effective utilization.
Physicochemical Properties
A summary of the known physicochemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not extensively reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClOS | [4][5] |
| Molecular Weight | 198.67 g/mol | [4][5] |
| CAS Number | 234107-53-0 | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4][5] |
Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific research applications.
Synthesis and Manufacturing
The primary synthetic route to (6-Chloro-1-benzothiophen-2-yl)methanol involves a two-step process starting from the corresponding ethyl ester, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.
Step 1: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
The first step is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-chlorobenzo[b]thiophene-2-carboxylic acid. This is a standard hydrolysis reaction typically carried out under basic conditions.
Step 2: Reduction of 6-chlorobenzo[b]thiophene-2-carboxylic acid
The second step involves the reduction of the carboxylic acid to the primary alcohol, (6-Chloro-1-benzothiophen-2-yl)methanol. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is generally required for this transformation. Weaker reducing agents like sodium borohydride are typically not effective for the reduction of carboxylic acids.
Below is a logical workflow for the synthesis:
Caption: Synthetic pathway to (6-Chloro-1-benzothiophen-2-yl)methanol.
Experimental Protocols
Protocol 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid [6]
-
Materials: Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, Ethanol (EtOH), 3N Sodium Hydroxide (NaOH) solution, 1N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄), Distilled Water (H₂O).
-
Procedure:
-
Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3N solution of NaOH (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a low pH with 1N HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.
-
Protocol 2: Synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol (Proposed)
-
Materials: 6-chlorobenzo[b]thiophene-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid, Standard laboratory glassware for inert atmosphere reactions.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF.
-
Dissolve 6-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring, a singlet for the proton on the thiophene ring, a singlet or triplet for the hydroxyl proton, and a doublet for the methylene protons of the hydroxymethyl group. The coupling between the hydroxyl and methylene protons may or may not be observed depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the benzothiophene core and one signal for the methylene carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the sulfur heteroatom.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and C=C stretching vibrations of the aromatic system will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-O stretching vibration should appear around 1000-1260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group.
Reactivity and Chemical Behavior
The chemical reactivity of (6-Chloro-1-benzothiophen-2-yl)methanol is dictated by the presence of the hydroxyl group, the aromatic benzothiophene core, and the chlorine substituent.
-
Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding halide.
-
Reactions of the Benzothiophene Core: The aromatic ring system can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.
-
Reactions involving the Chlorine Atom: The chlorine atom on the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in cross-coupling reactions, such as Suzuki or Stille couplings, under the catalysis of a transition metal, allowing for the introduction of new carbon-carbon bonds.[7]
Caption: Key reaction pathways for (6-Chloro-1-benzothiophen-2-yl)methanol.
Applications in Research and Drug Discovery
Benzothiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] (6-Chloro-1-benzothiophen-2-yl)methanol serves as a key intermediate for the synthesis of more complex molecules that can be screened for such biological activities. The presence of the chloro and hydroxymethyl groups allows for diverse structural modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
While specific drugs containing this exact fragment are not prominently documented, its role as a versatile building block is of high value to medicinal chemists.[3][8] For instance, the hydroxymethyl group can be used as a handle to introduce various side chains or to link the benzothiophene core to other pharmacophores. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Safety, Handling, and Storage
Although a specific Material Safety Data Sheet (MSDS) for (6-Chloro-1-benzothiophen-2-yl)methanol is not widely available, general precautions for handling chlorinated organic compounds and alcohols should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Toxicity: The toxicological properties have not been fully investigated. Similar chlorinated aromatic compounds may cause irritation to the skin, eyes, and respiratory tract.[6][13] Methanol, a potential solvent or byproduct, is toxic if ingested, inhaled, or in contact with skin and can cause damage to organs.[14]
Conclusion
(6-Chloro-1-benzothiophen-2-yl)methanol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Further detailed characterization of its physicochemical properties and exploration of its synthetic utility are warranted to fully exploit its potential in drug discovery and materials science.
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